2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid
Overview
Description
The compound “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid” is a unique chemical. However, there is limited information available about this specific compound. It is similar to “2-(2-Bromo-5-methoxyphenyl)acetic acid”, which has an empirical formula of C9H9BrO3 and a molecular weight of 245.071.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid”. However, related compounds such as “2-(2-Bromo-5-methoxyphenyl)acetic acid” are provided by Sigma-Aldrich to researchers as part of a collection of unique chemicals1. The synthesis of similar compounds often involves various methods, including the treatment of different amines with alkyl cyanoacetates2.Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid” is not explicitly available. However, the related compound “2-(2-Bromo-5-methoxyphenyl)acetic acid” has an empirical formula of C9H9BrO31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid”. However, related compounds such as cyanoacetamides have been found to undergo a variety of condensation and substitution reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid” are not explicitly available. However, the related compound “2-(2-Bromo-5-methoxyphenyl)acetic acid” has an empirical formula of C9H9BrO3 and a molecular weight of 245.071.Safety And Hazards
There is no specific safety and hazard information available for “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid”. However, Sigma-Aldrich provides related compounds to researchers as part of a collection of unique chemicals and states that the buyer assumes responsibility to confirm product identity and/or purity1.
Future Directions
The future directions of “2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid” are not explicitly available. However, related compounds such as indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities4.
properties
IUPAC Name |
2-(2-bromo-5-cyano-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-6(5-12)2-7(10(8)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDXQAYMDWKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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